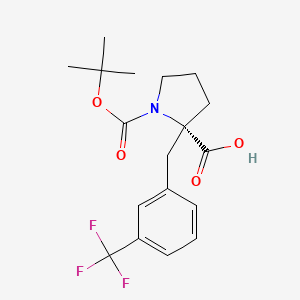

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethylbenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The trifluoromethylbenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Applications De Recherche Scientifique

Antiviral and Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising antiviral and antimicrobial properties. For instance, studies have shown that similar structures can inhibit viral replication or bacterial growth, making (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid a candidate for further investigation in drug development.

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo transformations such as acylation and alkylation allows chemists to create complex structures that may have therapeutic effects against diseases such as cancer and inflammation.

Development of Pesticides

Due to its structural characteristics, this compound can be modified to develop new agrochemicals. Its derivatives have been explored for their potential as environmentally friendly pesticides that can target specific pests while minimizing harm to beneficial insects.

Plant Growth Regulators

Research into the compound's effects on plant physiology suggests potential applications as a plant growth regulator. Compounds with similar functionalities have been shown to enhance growth rates and resistance to environmental stressors, indicating that this pyrrolidine derivative could be further studied for agricultural use.

Synthesis of Antiviral Agents

A recent study synthesized several antiviral agents using this compound as a key intermediate. The resulting compounds demonstrated significant activity against viral strains, showcasing the compound's utility in medicinal chemistry .

Pesticidal Efficacy Testing

In another study, derivatives of this compound were tested for their efficacy against common agricultural pests. Results indicated that certain modifications led to enhanced pesticidal activity, suggesting potential for commercial development .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmaceutical | Antiviral agent synthesis | Promising activity against viral replication |

| Agrochemical | Pesticide development | Effective against specific pests |

| Agricultural Science | Plant growth regulation | Enhances growth rates under stress conditions |

Mécanisme D'action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it particularly valuable in various applications.

Activité Biologique

(S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, also known as Boc-TRF-Pyrrolidine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1393524-23-6

- Molecular Formula : C11H16F3NO4

- Molecular Weight : 283.25 g/mol

Biological Activity Overview

The biological activity of this compound is primarily influenced by the presence of the trifluoromethyl group, which enhances lipophilicity and bioactivity. Studies have indicated that compounds with such substituents often exhibit improved potency against various biological targets.

- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance binding affinity to certain enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : In vivo studies suggest the compound may possess pain-relieving properties.

- Antitumor Activity : Preliminary data indicate potential efficacy in inhibiting tumor growth in specific cancer cell lines.

Case Studies and Research Findings

Detailed Research Findings

- Antinociceptive Studies : A study conducted on rodent models showed that administration of the compound resulted in a significant reduction in pain response compared to control groups, suggesting a potential role as an analgesic agent.

- Cell Line Studies : In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against specific types of cancer.

- Mechanistic Insights : Further research into the mechanism revealed that the compound interacts with key proteins involved in apoptosis and cell cycle regulation, indicating a multifaceted approach to its anticancer effects.

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGUGSIKOXDJSI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428027 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-93-3 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.